7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of 2-butoxybenzaldehyde with 3-amino-1,2,4-triazole under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with formic acid to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl moiety, leading to the formation of corresponding quinones.
Reduction: Reduction of the triazolopyrimidine ring can yield dihydro derivatives with altered biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- 7-Amino-S-triazolo[1,5-a]pyrimidin-5(4H)-one
- 2-Benzylthio-5-methyl-7-hydroxy-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the butoxyphenyl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other triazolopyrimidine derivatives and contributes to its specific interactions with molecular targets .
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
7-(2-butoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H18N4O3/c1-2-3-8-23-14-7-5-4-6-11(14)13-9-12(15(21)22)19-16-17-10-18-20(13)16/h4-7,9-10,13H,2-3,8H2,1H3,(H,21,22)(H,17,18,19) |
InChI Key |
RISIHKKZWLXCEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.